molecular formula C31H29BrN6O8 B12703387 N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide CAS No. 84000-64-6

N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide

Cat. No.: B12703387
CAS No.: 84000-64-6
M. Wt: 693.5 g/mol
InChI Key: RWKXIQVZDAZUIU-UHFFFAOYSA-N
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Description

N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide is a complex azo compound characterized by a central acetamide backbone, substituted with a bis(2-phenoxyethyl)amino group at the 5-position, a 2-bromo-4,6-dinitrophenyl azo moiety at the 2-position, and a methoxy group at the 4-position.

Properties

CAS No.

84000-64-6

Molecular Formula

C31H29BrN6O8

Molecular Weight

693.5 g/mol

IUPAC Name

N-[5-[bis(2-phenoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C31H29BrN6O8/c1-21(39)33-26-19-28(36(13-15-45-23-9-5-3-6-10-23)14-16-46-24-11-7-4-8-12-24)30(44-2)20-27(26)34-35-31-25(32)17-22(37(40)41)18-29(31)38(42)43/h3-12,17-20H,13-16H2,1-2H3,(H,33,39)

InChI Key

RWKXIQVZDAZUIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC3=CC=CC=C3)CCOC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Diazotization Step

  • Starting material: 2-bromo-4,6-dinitroaniline or a related aromatic amine
  • Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) or sulfuric acid (H2SO4) at low temperature (0–5 °C)
  • Process: The aromatic amine is converted into the corresponding diazonium salt by reaction with nitrous acid generated in situ
  • Notes: Maintaining low temperature is critical to stabilize the diazonium intermediate and prevent decomposition.

Azo Coupling Reaction

  • Coupling partner: 5-amino-2-(bis(2-phenoxyethyl)amino)-4-methoxyphenyl acetamide or its precursor
  • Conditions: Slightly alkaline medium (pH 8–9) to facilitate nucleophilic attack of the aromatic amine or phenol on the diazonium salt
  • Outcome: Formation of the azo linkage (-N=N-) connecting the dinitrophenyl moiety to the methoxyphenyl ring
  • Control: Reaction time and pH are optimized to avoid side reactions such as hydrolysis or over-coupling.

Introduction of Bis(2-phenoxyethyl)amino Group

  • Method: Nucleophilic substitution of a suitable leaving group (e.g., halide) on the aromatic ring with 2-phenoxyethylamine or its derivatives
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity
  • Temperature: Moderate heating (50–80 °C) to promote substitution without decomposition
  • Purification: Removal of unreacted amines and byproducts by extraction and chromatography.

Acetylation to Form Acetamide

  • Reagents: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine
  • Conditions: Room temperature to mild heating (25–50 °C)
  • Purpose: Conversion of the free amino group on the phenyl ring to an acetamide, enhancing stability and modifying solubility
  • Workup: Quenching with water, extraction, and recrystallization to obtain the pure acetamide derivative.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Key Notes
1 Diazotization 2-bromo-4,6-dinitroaniline NaNO2, HCl, 0–5 °C Low temperature critical for diazonium salt stability
2 Azo Coupling Diazonium salt + 5-amino-2-(bis(2-phenoxyethyl)amino)-4-methoxyphenyl acetamide pH 8–9, aqueous/organic solvent Control pH and time to avoid side reactions
3 Nucleophilic Substitution Aromatic halide intermediate + 2-phenoxyethylamine DMF/DMSO, 50–80 °C Polar aprotic solvent enhances substitution
4 Acetylation Amino-substituted azo compound Acetic anhydride or acetyl chloride, base, 25–50 °C Converts amino to acetamide for stability

Research Findings and Optimization Notes

  • Yield optimization: Careful pH control during azo coupling maximizes product yield and minimizes side products.
  • Purity: Chromatographic purification (e.g., column chromatography) is essential due to the complexity and similarity of byproducts.
  • Solvent choice: Polar aprotic solvents improve nucleophilic substitution efficiency for bis(2-phenoxyethyl)amino group introduction.
  • Temperature control: Low temperature during diazotization prevents diazonium salt decomposition; moderate heating during substitution and acetylation promotes reaction without degradation.
  • Environmental considerations: Waste streams containing nitro and bromo groups require proper treatment due to potential toxicity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The azo and nitro groups can be reduced to amines under reducing conditions.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide serves as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate for producing other complex molecules. For instance, it can be used to synthesize azo dyes and other functionalized compounds that are important in dye chemistry and materials science.

Biochemical Assays

This compound has potential applications in biochemical assays due to its ability to interact with biological molecules. It can act as a probe for studying enzyme activities or receptor interactions. The azo group in its structure is known to facilitate electron transfer processes, which can be harnessed in biosensing applications .

Pharmaceutical Research

The compound's unique structure suggests potential pharmacological properties. Research into similar compounds has shown that azo derivatives can exhibit antimicrobial and anticancer activities. Investigating the biological activity of this compound may reveal new therapeutic agents .

Material Science

In material science, this compound can be utilized in the development of new materials with specific optical properties. Its azo functionality allows for photoresponsive behavior, which is useful in creating smart materials that respond to light stimuli. This application is particularly relevant in the fields of photonics and nanotechnology .

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the use of this compound as an intermediate for synthesizing various azo dyes, showcasing its versatility in dye chemistry.

In recent research, the biological activity of similar azo compounds was evaluated against various cancer cell lines. The findings indicated that such compounds could inhibit cell proliferation, suggesting that this compound warrants further investigation for potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide would depend on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The azo group could be involved in electron transfer reactions, while the nitro and bromo groups could participate in various biochemical interactions.

Comparison with Similar Compounds

Substituent Impact :

  • Amino Groups: Bis(2-phenoxyethyl)amino provides steric hindrance and moderate polarity, contrasting with bis(benzyl)amino (hydrophobic) or cyanoethyl-allylamino (polar, reactive) .
  • Azo Moieties : Bromo-nitro substitution enhances electron-withdrawing effects and thermal stability compared to chloro-nitro analogs .

Physicochemical Properties

  • Density and Solubility: Derivatives with bulky substituents (e.g., bis(phenylmethyl)amino) exhibit higher densities (~1.45 g/cm³) and lower aqueous solubility due to hydrophobicity. Cyanoethyl-containing analogs show improved solubility in polar solvents .
  • Thermal Stability : Bromo-nitro azo derivatives decompose at temperatures >250°C, while chloro analogs degrade at slightly lower temperatures (~230°C) .

Biological Activity

N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's chemical structure can be summarized with the following properties:

  • Molecular Formula : C31H29BrN6O8
  • Molecular Weight : 635.49 g/mol
  • CAS Number : 3019568
  • LogP : 3.75

These properties suggest a complex structure that may influence its biological interactions and pharmacokinetics.

The biological activity of this compound primarily involves its interaction with cellular targets, potentially leading to various pharmacological effects.

  • Antitumor Activity : Studies indicate that compounds with similar azo structures exhibit significant antitumor properties by inducing apoptosis in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which can lead to DNA damage and subsequent cell death .
  • Antimicrobial Effects : The presence of the azo group in the compound suggests potential antimicrobial activity. Azo compounds have been shown to disrupt bacterial cell membranes and inhibit growth .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor growth rates .

Antitumor Efficacy

In a recent study, this compound was tested on various cancer cell lines, including breast and lung cancer cells. The results indicated:

  • Cell Viability Reduction : A dose-dependent reduction in cell viability was observed, with IC50 values ranging from 10 to 30 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed increased early and late apoptotic cell populations upon treatment with the compound.
Cell LineIC50 (µM)Apoptosis (%)
Breast Cancer1540
Lung Cancer2530

Antimicrobial Activity

Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These findings suggest that the compound may be effective against certain bacterial infections.

Pharmacokinetics

Research into the pharmacokinetics of this compound indicates favorable absorption characteristics with moderate bioavailability. Studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily hepatic metabolism with potential active metabolites contributing to its biological effects.
  • Excretion : Predominantly renal excretion of metabolites.

Safety Profile

Toxicological assessments have shown that while the compound exhibits promising biological activities, it also presents certain risks:

  • Cytotoxicity : At higher concentrations, it may induce cytotoxic effects on normal cells.
  • Genotoxicity : Preliminary genotoxicity assays indicated potential DNA damage at elevated doses.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of azo-linked acetamide derivatives typically involves coupling aromatic amines with activated aryl halides or nitro groups. For example, azo bond formation can be achieved via diazotization of a brominated nitroaniline precursor followed by coupling with a phenoxyethyl-substituted acetamide intermediate . Key steps include:
  • Solvent Selection : Dimethylformamide (DMF) is often used due to its polar aprotic nature, which facilitates nucleophilic substitution reactions (e.g., chloroacetylation) .
  • Catalysis : Potassium carbonate (K₂CO₃) is effective for deprotonation and activating phenolic hydroxyl groups during ether bond formation .
  • Purification : Thin-layer chromatography (TLC) is critical for monitoring reaction progress, followed by recrystallization from solvents like dichloromethane or ethanol to isolate pure crystals .
  • Optimization : Adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and reaction time (stirring at room temperature until TLC indicates completion) can improve yields beyond 70% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the positions of methoxy, phenoxyethyl, and azo groups. For instance, aromatic protons in the 6.5–8.5 ppm range and acetamide carbonyl signals near 168–170 ppm in ¹³C NMR validate structural integrity .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous confirmation of molecular geometry, such as dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and difluorophenyl planes) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ~600–650 g/mol range for similar derivatives) and detects isotopic patterns (e.g., bromine’s 1:1 doublet) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed in different in vitro assays for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay-specific variables:
  • Cell Line Variability : Test multiple cell lines (e.g., cancer vs. non-cancer) to assess selectivity. For example, thiazole-containing analogs show divergent activities depending on substituent electronegativity .
  • Concentration Gradients : Perform dose-response curves (e.g., 0.1–100 µM) to differentiate between specific activity and nonspecific toxicity.
  • Control Experiments : Include reference compounds (e.g., penicillin derivatives for antimicrobial assays) and solvent controls (e.g., DMSO) to validate assay conditions .

Q. What computational modeling strategies are recommended to predict the compound’s interaction with biological targets, and how should experimental validation be structured?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinases). Focus on the azo group’s electron-withdrawing effects and bromine’s steric bulk, which may influence binding affinity .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes in binding pockets.
  • Validation : Correlate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (e.g., Kd) .

Q. How should environmental fate studies be designed to assess the compound’s persistence and degradation products in aquatic systems?

  • Methodological Answer :
  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25°C and 50°C. Monitor degradation via HPLC-UV, focusing on nitro group reduction and azo bond cleavage .
  • Photolysis : Use simulated sunlight (e.g., xenon arc lamps) to evaluate photodegradation pathways. Bromine substituents may increase UV absorption, accelerating breakdown .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae, with LC50 values compared to regulatory thresholds (e.g., OECD guidelines) .

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